

Application Notes and Protocols for GoSlo-SR-5-69 in Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or Slo1 channels.[1] As a member of the GoSlo-SR family of compounds, it robustly shifts the voltage dependence of BK channel activation to more negative potentials, making it a valuable tool for studying the physiological roles of these channels and for the development of novel therapeutics targeting conditions such as overactive bladder.[2][3] These application notes provide detailed protocols for the use of **GoSlo-SR-5-69** in electrophysiological recordings, specifically utilizing the excised inside-out patch-clamp technique.

Mechanism of Action

GoSlo-SR-5-69 and other compounds in the GoSlo-SR family act as positive allosteric modulators of BK channels. They are thought to interact with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel pore. This action enhances the channel's sensitivity to both voltage and intracellular calcium, leading to an increase in potassium ion (K+) efflux and subsequent membrane hyperpolarization.

Quantitative Data

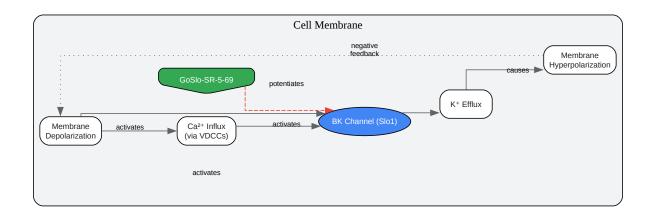


The following table summarizes the key quantitative parameters of **GoSlo-SR-5-69**'s effect on BK channels.

Parameter	Value	Cell Type	Reference
EC50	251 nM	Rabbit Bladder Smooth Muscle Cells	[1][4][5]
ΔV1/2	-104 mV to -113 mV (at 1 μM)	Rabbit Bladder Smooth Muscle Cells	[3][6]
Molecular Weight	470.47 g/mol	N/A	[7]
Solubility	Soluble to 100 mM in DMSO	N/A	[7]

Signaling Pathway and Experimental Workflow

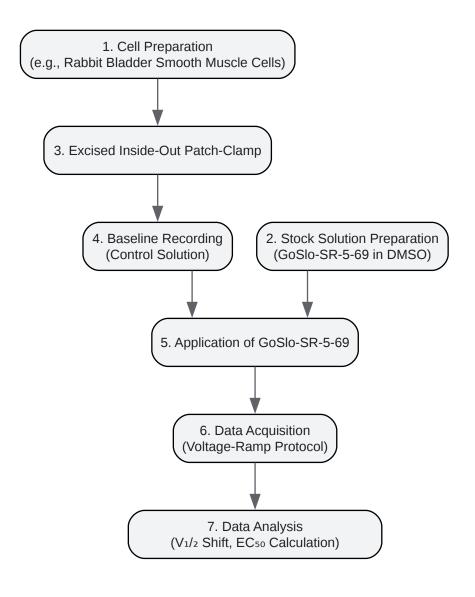
The following diagrams illustrate the signaling pathway of BK channels and the experimental workflow for investigating the effects of **GoSlo-SR-5-69**.



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Caption: BK channel activation by membrane depolarization and intracellular Ca²⁺, and potentiation by **GoSlo-SR-5-69**.



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Caption: Experimental workflow for electrophysiological recording with GoSlo-SR-5-69.

Experimental Protocols Preparation of GoSlo-SR-5-69 Stock Solution

Materials:

GoSlo-SR-5-69 powder



- Dimethyl sulfoxide (DMSO)
- · Microcentrifuge tubes

Protocol:

- Based on the batch-specific molecular weight provided by the manufacturer, calculate the required mass of GoSlo-SR-5-69 to prepare a 10 mM or 100 mM stock solution in DMSO.[7]
- Weigh the calculated amount of GoSlo-SR-5-69 and dissolve it in the appropriate volume of high-purity DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. The compound is stable at room temperature for short periods.[7]

Cell Preparation: Rabbit Bladder Smooth Muscle Cells (RBSMC)

Materials:

- New Zealand White rabbit
- Pentobarbitone
- Physiological salt solution (PSS)
- Enzymatic digestion solution (e.g., containing collagenase and papain)
- Petri dishes

Protocol:

• Humanely euthanize a rabbit with an overdose of pentobarbitone (I.V.), following approved animal care and use committee protocols.[6]



- Excise the bladder and place it in ice-cold PSS.
- Remove the urothelium and cut the smooth muscle into small pieces (approximately 1 mm³).
 [6]
- Isolate single smooth muscle cells by enzymatic digestion.[6] The specific enzymes and incubation times may need optimization.
- Plate the isolated cells onto 35 mm Petri dishes.[6]
- Cells can be used for electrophysiological recordings within a few hours of isolation.

Excised Inside-Out Patch-Clamp Recording

Materials:

- Patch-clamp amplifier and data acquisition system
- Microscope
- Micromanipulator
- Borosilicate glass capillaries
- Pipette puller and microforge
- · Recording chamber
- Perfusion system
- · Ag/AgCl electrodes
- · Pipette (intracellular) solution
- Bath (extracellular) solution

Solutions:



Solution	Component	Concentration
Pipette & Bath (Symmetrical K+)	KCI	140 mM
HEPES	10 mM	
Glucose	10 mM	_
EGTA or HEDTA	1 mM	-
рН	7.2 (adjusted with KOH)	-

Note: The choice between EGTA (for $[Ca^{2+}] \le 100$ nM) and HEDTA (for $[Ca^{2+}] > 300$ nM) depends on the desired free calcium concentration in the bath solution.[6] Calcium concentration can be adjusted by adding calculated amounts of CaCl₂.

Protocol:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 M Ω when filled with the pipette solution.
- Fire-polish the pipette tip using a microforge.
- Fill the pipette with the filtered pipette solution and mount it on the micromanipulator.
- Place the Petri dish with isolated cells in the recording chamber on the microscope stage and perfuse with the bath solution.
- Approach a single, relaxed cell with the patch pipette while applying slight positive pressure.
- Upon contacting the cell membrane, release the positive pressure to form a giga-ohm seal (seal resistance > 1 G Ω).
- Establish the whole-cell configuration by applying a brief suction pulse.
- To obtain an inside-out patch, pull the pipette away from the cell. The intracellular face of the membrane patch will now be exposed to the bath solution.[4]



Voltage-Clamp Protocol and Data Acquisition

- Hold the membrane patch at a holding potential of -60 mV.[6]
- To elicit BK channel currents, apply a series of voltage ramps or steps. A typical voltage ramp protocol is from -100 mV to +100 mV over 200 ms (100 mV/sec).[6]
- Record baseline BK channel activity in the control bath solution.
- Using a perfusion system, apply the bath solution containing the desired concentration of GoSlo-SR-5-69 to the patch.
- Record the BK channel activity in the presence of the compound.
- To determine the voltage of half-maximal activation (V₁/₂), fit the normalized conductance-voltage (G/Gmax) relationship with a Boltzmann function.
- To determine the EC₅₀, construct a concentration-response curve by plotting the shift in V₁/₂
 (ΔV₁/₂) as a function of the GoSlo-SR-5-69 concentration and fit the data with a sigmoidal function.

Data Analysis and Interpretation

The primary effect of **GoSlo-SR-5-69** is a significant leftward shift in the voltage-activation curve of the BK channel, indicating that the channel opens at more negative membrane potentials. This is quantified by the $\Delta V_1/2$ value. The potency of the compound is determined by its EC₅₀ value, which is the concentration required to produce 50% of its maximal effect on the V₁/₂ shift. By comparing the V₁/₂ in the absence and presence of various concentrations of **GoSlo-SR-5-69**, researchers can quantify its efficacy and potency on BK channels in their specific experimental system.

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